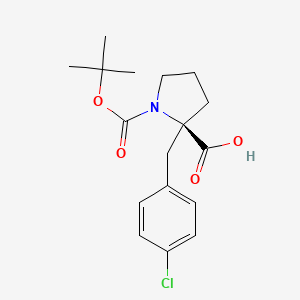

Boc-(R)-alpha-(4-chloro-benzyl)-proline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYZUJACZSDOIE-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375950 | |

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959582-49-1 | |

| Record name | BOC-(R)-ALPHA-(4-CHLORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Boc-(R)-alpha-(4-chloro-benzyl)-proline" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-(R)-alpha-(4-Chloro-benzyl)-proline

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As a non-natural amino acid derivative, its unique architecture—comprising a stereodefined proline scaffold, a temporary N-Boc protecting group, and a lipophilic 4-chlorobenzyl moiety—offers significant advantages in the synthesis of complex peptides and small molecule therapeutics. This document delves into the compound's physicochemical properties, provides a detailed spectroscopic profile, outlines robust synthetic and purification protocols with mechanistic justifications, and explores its strategic applications in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, aiming to serve as a practical and authoritative resource.

Introduction & Strategic Significance

Substituted proline analogs are a cornerstone of peptidomimetic and drug design. The rigid pyrrolidine ring of proline introduces conformational constraints into peptide backbones, influencing secondary structure and receptor binding affinity. The strategic addition of substituents to the proline ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This compound is a premier example of such a strategically designed molecule. Its value stems from the synergistic contribution of its three primary components:

-

The Proline Scaffold: Provides a conformationally restricted, chiral framework.

-

The N-Boc Group (tert-butyloxycarbonyl): A robust, acid-labile protecting group that is stable to a wide range of nucleophilic and basic conditions, making it ideal for multi-step synthesis, particularly solid-phase peptide synthesis (SPPS).[][2]

-

The α-(4-chlorobenzyl) Group: This moiety is critical. It introduces a significant lipophilic character, which can enhance cell permeability and bioavailability of the final active pharmaceutical ingredient (API).[3] The chlorine atom can engage in specific halogen bonding interactions with biological targets and alters the electronic properties of the aromatic ring. The (R)-stereochemistry at the alpha-carbon is crucial for defining the three-dimensional orientation of the side chain, which dictates biological activity.

This combination makes the compound a highly sought-after intermediate for developing novel therapeutics, especially in areas like neurology and oncology where modulating protein-protein interactions is a key strategy.[3][4][5][6]

Physicochemical & Spectroscopic Properties

A thorough understanding of the compound's physical and spectroscopic characteristics is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Core Chemical Identity

| Property | Value |

| IUPAC Name | (2R)-1-(tert-butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₇H₂₂ClNO₄ |

| Molecular Weight | 339.82 g/mol [5][6] |

| Appearance | Typically a white to off-white or yellowish solid/powder[5][6] |

| Stereochemistry | (R) at the α-carbon (C2) |

Spectroscopic Profile

While a specific experimental spectrum for this exact compound is not publicly available, its structure allows for a highly predictable spectroscopic profile. This predictive analysis is crucial for quality control and reaction monitoring.

-

¹H NMR Spectroscopy:

-

Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

-

Aromatic Protons: The 4-chlorobenzyl group will exhibit two doublets in the aromatic region (δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring, each integrating to 2 protons.

-

Benzylic Protons: The -CH₂- group connecting the aromatic ring to the proline alpha-carbon will appear as two doublets (an AB quartet) due to diastereotopicity, likely in the δ 2.8-3.5 ppm range.

-

Proline Ring Protons: The protons on the pyrrolidine ring will present as a series of complex multiplets between δ 1.8-4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, often exchangeable with D₂O, is expected far downfield (>10 ppm), though it may not always be observed.

-

-

¹³C NMR Spectroscopy:

-

Carbonyls: Two signals are expected in the downfield region: the carboxylic acid carbonyl (~175-180 ppm) and the Boc carbonyl (~155 ppm).

-

Aromatic Carbons: Four signals are expected for the 4-chlorobenzyl group, including the ipso-carbon attached to the chlorine atom (~132-135 ppm) and the carbon attached to the methylene group.

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the methyl carbons around δ 28 ppm.

-

Proline Ring Carbons: Signals corresponding to the four aliphatic carbons of the pyrrolidine ring, including the quaternary α-carbon, will be present in the δ 25-70 ppm range.

-

Benzylic Carbon: The -CH₂- signal is expected around δ 35-45 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹.

-

Strong C=O stretching bands will be prominent around 1740 cm⁻¹ (carboxylic acid) and 1690 cm⁻¹ (Boc carbamate).

-

C-H stretches (aliphatic and aromatic) will be observed in the 2850-3100 cm⁻¹ range.

-

A C-Cl stretch may be visible in the fingerprint region.

-

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The general strategy involves the N-protection of commercially available L-proline, followed by a stereoselective alkylation at the α-position.

Diagram: Chemical Structure of the Target Compound

Caption: Structure of this compound.

General Synthetic Workflow

The synthesis hinges on a key diastereoselective alkylation step. The workflow is designed to control reactivity and stereochemistry at each stage.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Boc Protection of L-Proline

This initial step protects the secondary amine, preventing it from interfering in subsequent reactions and activating the α-proton for deprotonation.

-

Rationale: The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for Boc protection. It is an easily handled solid with benign byproducts (t-butanol and CO₂). The reaction requires a base (e.g., NaOH or triethylamine) to deprotonate the proline's carboxylic acid and neutralize the acid formed during the reaction, driving it to completion.[7][8]

-

Step-by-Step Methodology:

-

Suspend L-proline (1.0 eq) in a suitable solvent system (e.g., a mixture of water and dioxane or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium hydroxide (1.1 eq, as an aqueous solution) dropwise to dissolve the proline.

-

Add a solution of (Boc)₂O (1.1 eq) in the organic co-solvent dropwise to the stirring reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous workup: concentrate the mixture in vacuo to remove the organic solvent, wash the aqueous residue with a nonpolar solvent like ether or hexane to remove unreacted (Boc)₂O.

-

Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl or KHSO₄.

-

Extract the acidified aqueous layer with a polar organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline, typically as a white solid. The product is often pure enough for the next step or can be recrystallized.[7]

-

Experimental Protocol: Diastereoselective α-Alkylation

This is the most critical phase, where the new stereocenter is formed. The protocol must be rigorously controlled to maximize diastereoselectivity.

-

Rationale: The synthesis of a quaternary α-amino acid requires the formation of an enolate from a proline derivative, followed by trapping with an electrophile.[9]

-

Esterification: The carboxylic acid of N-Boc-proline is first converted to an ester (e.g., methyl or ethyl ester) to prevent the acidic proton from quenching the strong base.

-

Base and Temperature: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to completely deprotonate the α-carbon. The reaction is performed at -78 °C (dry ice/acetone bath) to ensure kinetic control, which favors a specific enolate geometry and minimizes side reactions like racemization or decomposition.[9]

-

Alkylation: The pre-formed enolate is then quenched with the electrophile, 4-chlorobenzyl bromide. The stereochemical outcome (retention vs. inversion) depends on whether the electrophile approaches from the same or opposite face of the enolate, which can be influenced by the N-protecting group and solvent.[9]

-

Hydrolysis: The final step is the saponification (hydrolysis) of the ester to yield the desired carboxylic acid.

-

-

Step-by-Step Methodology:

-

Esterification: Convert N-Boc-L-proline to its methyl or ethyl ester using standard conditions (e.g., stirring in methanol with a catalytic amount of sulfuric acid). Purify the resulting ester.

-

Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-proline ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

-

In a separate flask, prepare a solution of LDA by adding n-butyllithium (1.05 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, then allowing it to warm briefly to 0 °C before re-cooling.

-

Slowly add the freshly prepared LDA solution to the stirring ester solution at -78 °C. Allow the mixture to stir for 1 hour to ensure complete enolate formation.

-

Alkylation: Add a solution of 4-chlorobenzyl bromide (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.

-

Workup & Hydrolysis: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Dissolve the crude ester product in a mixture of THF/water and add lithium hydroxide (LiOH, ~2-3 eq). Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the mixture to pH 2-3 and extract with ethyl acetate. Dry and concentrate the organic layers to yield the crude product as a mixture of diastereomers.

-

Purification: The desired (R)-diastereomer is separated from the (S)-diastereomer using flash column chromatography on silica gel.

-

Applications in Drug Development

This compound is not an end product but a high-value intermediate. Its utility is realized when it is incorporated into larger molecules.

-

Peptidomimetics and Constrained Peptides: Its primary application is in the synthesis of peptides and peptidomimetics.[3][5] Incorporating this residue can induce specific turns in a peptide chain, mimicking natural protein structures or creating novel conformations to enhance binding to a biological target.

-

Enhancing Pharmacokinetic Properties: The 4-chlorobenzyl side chain increases the lipophilicity of the resulting peptide, which can improve its ability to cross cell membranes and resist enzymatic degradation, thereby increasing its in-vivo half-life.

-

Targeted Therapies: This building block is particularly useful in designing inhibitors for enzymes or protein-protein interactions. It has been employed in research targeting neurological disorders and in the development of novel cancer therapeutics.[3][5][6]

-

Chiral Auxiliary: The inherent chirality of the molecule can be used to direct the stereochemistry of subsequent reactions in a synthetic sequence.[5][10]

Handling and Storage

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, to prevent degradation.[6]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a sophisticated and versatile chemical tool for the advanced medicinal chemist. Its well-defined stereochemistry, orthogonal protection scheme, and functionality-enhancing side chain provide a reliable and powerful asset for the construction of complex, biologically active molecules. The detailed synthetic protocols and mechanistic insights provided in this guide serve to empower researchers to leverage the full potential of this compound in their drug discovery and development programs, facilitating the creation of next-generation therapeutics.

References

-

Organic Syntheses, "tert-BUTOXYCARBONYL-L-PROLINE". [Link]

-

American Elements, "Boc-(R)-gamma-(3-trifluoromethylbenzyl)-L-proline". [Link]

-

PubChem, "proline biosynthesis | Pathway". [Link]

- Google Patents, "CN104326960A - Method for preparing Boc-L-proline".

-

The Royal Society of Chemistry, "Electronic Supplementary Material (ESI) for Chemical Communications". [Link]

-

National Institutes of Health (NIH), "Stereoselective Synthesis of Quaternary Proline Analogues". [Link]

-

Taylor & Francis Online, "L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique". [Link]

-

YouTube, "Proline Synthesis | Biochemistry". [Link]

-

Beilstein Journal of Organic Chemistry, "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine". [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

"Boc-(R)-alpha-(4-chloro-benzyl)-proline" CAS number

Technical Guide: Boc-(R)- -(4-chlorobenzyl)-proline

Executive Summary

Boc-(R)-

This guide details the physicochemical properties, synthesis logic, and application protocols for researchers targeting protein-protein interaction (PPI) inhibitors, specifically within the MDM2-p53 axis.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

| Parameter | Specification |

| CAS Number | 959582-49-1 |

| Chemical Name | Boc-(R)- |

| Synonyms | (R)-1-(tert-butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 339.81 g/mol |

| Stereochemistry | (R)-enantiomer (Quaternary |

| Appearance | White to off-white powder |

| Solubility | Soluble in DCM, DMF, DMSO; Sparingly soluble in water |

| Purity Standard |

Structural Significance & Mechanism of Action

The "Alpha-Methyl" Effect (Benzyl Variant)

The introduction of a substituent at the

-

Conformational Locking: The steric bulk of the benzyl group severely restricts the rotation of the

(phi) and -

Hydrophobic Interaction: The 4-chlorobenzyl moiety is designed to penetrate deep hydrophobic pockets on target proteins (e.g., the Trp23 pocket of MDM2). The chlorine atom provides additional lipophilicity and potential halogen-bonding interactions.

-

Proteolytic Resistance: The absence of an

-hydrogen prevents abstraction by proteases, rendering peptides containing this residue highly resistant to metabolic degradation.

Figure 1: Structural impact of alpha-substitution on proline functionality.

Synthesis Protocol: Self-Regeneration of Stereocenters (SRS)

The synthesis of quaternary amino acids requires high stereocontrol. The industry standard is the Seebach Self-Regeneration of Stereocenters (SRS) method. This protocol avoids racemization by using a chiral auxiliary derived from the proline itself.

Experimental Workflow

Reagents Required:

-

Chloral hydrate or Pivalaldehyde (for acetalization)

-

Lithium Diisopropylamide (LDA) (Base)

-

4-Chlorobenzyl bromide (Electrophile)

-

Solvents: THF (anhydrous), DCM

Step 1: Formation of the Bicyclic Oxazolidinone

To activate the

-

Mechanism:[5][6] The formation of the cis-fused ring system directs the subsequent electrophilic attack to the opposite face (steric control).

Step 2: Enolate Generation & Alkylation

-

Cool the oxazolidinone solution in anhydrous THF to -78°C.

-

Add LDA (1.1 equiv) dropwise to generate the enolate. The bulky bicyclic structure prevents racemization.

-

Add 4-Chlorobenzyl bromide (1.2 equiv) slowly.

-

Allow to warm to room temperature. The electrophile approaches from the face trans to the bulky tert-butyl/trichloromethyl group, ensuring diastereoselectivity.

Step 3: Ring Hydrolysis & Protection

-

Hydrolyze the oxazolidinone ring using LiOH/H2O or acidic conditions (depending on the specific auxiliary used).

-

Re-introduce the Boc group (if lost during hydrolysis) using

. -

Purification: Recrystallize or purify via silica gel chromatography to isolate the (R)-enantiomer.

Figure 2: Synthesis via Seebach's SRS method ensuring high enantiomeric purity.

Quality Control & Validation

Trustworthiness in data is paramount. Any batch of CAS 959582-49-1 must pass the following QC checkpoints before use in SPPS (Solid Phase Peptide Synthesis).

A. HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Detection: UV at 220 nm (amide bond) and 254 nm (aromatic ring).

-

Acceptance Criteria: Single peak > 98% area.

B. Chiral HPLC (Critical)

Because the biological activity of (R) vs (S) isomers is drastically different, enantiomeric excess (ee) must be verified.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (isocratic).

-

Acceptance Criteria: ee > 99%.

C. NMR Verification

-

1H NMR (DMSO-d6): Look for the disappearance of the

-proton signal (typically around 4.2 ppm in native proline). Presence of the benzyl methylene protons (AB quartet or singlet depending on resolution) and the aromatic para-substituted system (two doublets). -

13C NMR: Confirm the presence of the quaternary carbon signal (typically shifted downfield compared to native proline

-carbon).

Applications in Drug Discovery[2][10][11]

MDM2-p53 Inhibition

The p53 tumor suppressor interacts with the E3 ubiquitin ligase MDM2 via a short

-

Usage: Boc-(R)-

-(4-chlorobenzyl)-proline is often used to mimic the Trp23 or Phe19 residue while simultaneously enforcing the helical geometry required for binding. -

Advantage: The 4-chlorobenzyl group fills the hydrophobic cleft on MDM2 more effectively than a native phenylalanine, increasing binding affinity (

).

Stapled Peptides

In "stapled" peptide synthesis (hydrocarbon cross-linking),

References

- Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. (Foundational reference for the synthesis method described).

- Kaul, R., & Balaram, P. (1999). Stereochemical Control of Peptide Folding. Bioorganic & Medicinal Chemistry.

Sources

- 1. 959582-49-1 CAS MSDS (BOC-(R)-ALPHA-(4-CHLOROBENZYL)-PROLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

"Boc-(R)-alpha-(4-chloro-benzyl)-proline" molecular weight

Precision Engineering of Peptidomimetics: The Physicochemical and Synthetic Profile of Boc-(R)- -(4-chlorobenzyl)-Proline

Abstract

Boc-(R)-

Molecular Identity & Weight Analysis[1][2]

For researchers calculating stoichiometry for Solid-Phase Peptide Synthesis (SPPS) or analyzing Mass Spectrometry (MS) data, precise molecular weight characterization is non-negotiable.

Quantitative Profile

The introduction of the 4-chlorobenzyl group at the

| Property | Value | Technical Context |

| Molecular Formula | C | Core scaffold (Pro) + Protection (Boc) + Sidechain (4-Cl-Bzl) |

| Average Molecular Weight | 339.82 g/mol | Used for gravimetric measurements and reagent stoichiometry. |

| Monoisotopic Mass | 339.1237 g/mol | Critical for HRMS. The presence of |

| CAS Number | 959582-49-1 | Unique identifier for the (R)- |

| Chirality | (R)-Enantiomer | Note: Native L-Proline is (S). The priority change of the |

| Appearance | Semi-solid / Off-white powder | Low melting point due to disruption of crystal packing by the Boc and benzyl groups. |

Structural Breakdown

The total molecular weight (339.82 Da) is the sum of three distinct functional modules:

-

The Scaffold (Proline ring): Provides the rigid backbone constraint (

angle restriction). -

The Shield (Boc Group): Adds ~100 Da; protects the amine during coupling; acid-labile (TFA removal).

-

The Warhead (4-Chlorobenzyl): Adds ~125 Da; provides hydrophobic bulk and halogen bonding capability.

Strategic Synthesis: Self-Reproduction of Chirality

Synthesizing

To maintain the high optical purity required for drug development (>99% ee), the Seebach Method (Self-Reproduction of Chirality) is the gold standard. This protocol uses a temporary chiral auxiliary formed from the proline itself to direct the incoming alkyl halide to a specific face of the molecule.

The Seebach Protocol (Step-by-Step)

-

Acetalization: Condensation of L-Proline with pivalaldehyde (or chloral) creates a bicyclic oxazolidinone. The existing stereocenter at C2 directs the formation of the new acetal center.

-

Enolization: Treatment with a strong base (LDA) generates a planar enolate. The bulky group from the aldehyde (tert-butyl or trichloromethyl) blocks one face of the enolate.

-

Stereoselective Alkylation: The 4-chlorobenzyl bromide electrophile approaches from the unhindered face ( anti to the bulky acetal group).

-

Hydrolysis & Protection: Acidic hydrolysis removes the auxiliary, and subsequent Boc-protection yields the final product.

Synthesis Workflow Diagram

Figure 1: The Seebach "Self-Reproduction of Chirality" pathway ensures the final quaternary center retains high optical purity.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on proving identity and purity. For Boc-(R)-

HPLC Validation (Chiral Purity)

Because the synthesis involves a potential racemization step (enolate formation), standard C18 HPLC is insufficient.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (Isocratic).

-

Detection: UV at 254 nm (targeting the chlorobenzyl chromophore).

-

Acceptance Criteria: >98% ee. The (S)-enantiomer (if formed via leakage) will have a distinct retention time due to the spatial arrangement of the benzyl group interacting with the chiral stationary phase.

Mass Spectrometry (Isotopic Fingerprint)

The chlorine atom provides a built-in validation tool.

-

Expected M+H: 340.12

-

Isotope Pattern: You must observe a roughly 3:1 ratio between the peak at m/z 340.12 (

Cl) and m/z 342.12 (

Application in Drug Discovery[3][4][5][6][7]

Why synthesize a molecule with a molecular weight of 339.82 g/mol when standard proline is only ~115 g/mol ? The value lies in conformational restriction .

The Alpha-Methyl/Alpha-Alkyl Effect

In native proline, the

-

Locks the Backbone: Severely restricts the allowed Ramachandran space, forcing the peptide into helical or turn conformations.

-

Hydrophobic Projection: The 4-chlorobenzyl group mimics the side chain of Phenylalanine or Tryptophan but on a rigid proline scaffold.

Therapeutic Target: MDM2/p53

This specific derivative is often used in "Stapled Peptides" or peptidomimetics targeting the p53-MDM2 interaction. The 4-chlorobenzyl group fits deeply into the hydrophobic cleft of MDM2 (specifically the Trp23 or Phe19 pockets), while the proline scaffold prevents the peptide from unfolding.

Figure 2: Mechanism of action in peptidomimetic drug design.

References

-

Chem-Impex International. "Boc-(R)-a-(4-chlorobenzyl)proline - Product Specifications and CAS 959582-49-1." Chem-Impex Catalog. Accessed 2024.

-

Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

-

Vartak, A. P., et al. "Stereoselective synthesis of alpha,alpha'-biprolines."[1] Organic Letters, 2005.[1] (Demonstrates the utility of Seebach's oxazolidinone in quaternary proline synthesis).

-

Kaul, R., et al. "Stereocontrol in the Synthesis of

-Branched Amino Acids." Journal of Organic Chemistry. (General reference for alpha-alkylation logic).

"Boc-(R)-alpha-(4-chloro-benzyl)-proline" stability and storage conditions

Technical Guide: Stability & Storage of Boc-(R)- -(4-chloro-benzyl)-proline

Executive Summary

Boc-(R)-

While the tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack, the molecule exhibits specific vulnerabilities to acidolytic cleavage , thermal decarboxylation , and photolytic degradation due to the chlorinated aromatic moiety. Optimal preservation requires storage at -20°C under an inert atmosphere, strictly shielded from UV light.

Chemical Architecture & Intrinsic Stability

To understand the storage requirements, one must analyze the molecule's functional architecture. The stability profile is dictated by the interplay of three core components:

| Component | Function | Stability Risk Factor |

| Boc Group | Amine protection | Acid/Heat Labile: Decomposes to isobutylene and CO |

| Conformational lock | Steric Strain: The bulky 4-chlorobenzyl group at the | |

| 4-Chlorobenzyl Moiety | Lipophilic sidechain | Photo-Labile: Chlorinated aromatics can undergo radical dechlorination or homolysis under intense UV exposure. |

The Degradation Pathway

The primary degradation vector is acid-catalyzed hydrolysis followed by decarboxylation . Even trace moisture, combined with atmospheric CO

[2]

Storage Protocols: The "Gold Standard"

Due to the semi-solid to amorphous nature of this compound, it is prone to caking and moisture absorption. The following protocol ensures shelf-life extension >2 years.

Environmental Conditions[3]

-

Temperature: -20°C (

5°C) .-

Rationale: Low temperature kinetically traps the Boc group, preventing thermal elimination (isobutylene loss). While 4°C is acceptable for active use (weeks), -20°C is mandatory for long-term banking.

-

-

Atmosphere: Inert Gas (Argon or Nitrogen) .

-

Rationale: Displaces oxygen and moisture. Oxygen can slowly oxidize the benzylic position; moisture catalyzes Boc removal.

-

-

Container: Amber Borosilicate Glass .

-

Rationale: The 4-chlorobenzyl group absorbs in the UV range. Amber glass blocks wavelengths <450 nm, preventing radical formation on the aromatic ring.

-

Handling "Warm-Up" Procedure (Critical)

Never open a cold vial directly in ambient air.

-

Remove vial from freezer.

-

Place in a desiccator at room temperature for 30–60 minutes .

-

Why? Opening a cold vial causes immediate condensation of atmospheric humidity onto the powder. This water will hydrolyze the Boc group once the vial is returned to storage.

Quality Control & Re-Validation

Before using this compound in critical synthesis (e.g., SPPS or GMP manufacturing), purity must be verified.

Analytical Workflow

| Method | Target Observation | Acceptance Criteria |

| HPLC (Reverse Phase) | Purity & Hydrolysis products | >98.0% Area Under Curve (AUC). |

| 1H-NMR (DMSO-d6) | Boc Integrity | Strong singlet at |

| Visual Inspection | Physical State | Off-white powder/semi-solid.[1] Yellowing indicates oxidation or photo-degradation. |

HPLC Method Parameters (Standardized)

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5

m, 4.6 x 100 mm. -

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 220 nm (amide bond) and 254 nm (aromatic ring).

-

Note: The 4-chlorobenzyl group provides a distinct chromophore at 254 nm, useful for tracking the specific amino acid derivative against non-aromatic impurities.

-

Experimental Decision Tree: Storage & Usage

Use the following logic flow to determine the appropriate handling of your inventory.

Safety & Toxicology (MSDS Summary)

-

Hazard Identification: Irritant (Skin/Eye/Respiratory).

-

Decomposition Products: Under fire conditions, this compound emits Hydrogen Chloride (HCl) gas, Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc stability mechanisms).

The Catalyst's Edge: A Technical Guide to the Mechanism of Action of Boc-(R)-alpha-(4-chloro-benzyl)-proline in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide elucidates the core mechanism of action of the organocatalyst Boc-(R)-alpha-(4-chloro-benzyl)-proline in asymmetric catalysis. Moving beyond a generic overview, this document provides a detailed exploration of the catalyst's structural components and their synergistic influence on stereochemical outcomes, particularly in aldol-type reactions. We will dissect the established enamine catalytic cycle, offering insights into the nuanced roles of the N-terminal tert-butyloxycarbonyl (Boc) protecting group and the alpha-(4-chloro-benzyl) substituent in modulating catalyst activity, stability, and stereoselectivity. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, providing both a robust theoretical framework and practical experimental context for the application of this powerful catalytic tool.

Introduction: The Rise of Substituted Proline-Based Organocatalysts

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a more sustainable and often complementary alternative to traditional metal-based catalysts.[1] Among the pioneering organocatalysts, the simple amino acid L-proline has demonstrated remarkable efficacy in a wide range of enantioselective transformations.[2] Its mechanism, primarily proceeding through enamine or iminium ion intermediates, has been extensively studied and applied to key carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[3]

However, the pursuit of enhanced reactivity, broader substrate scope, and improved stereoselectivity has led to the development of a vast library of proline derivatives. The strategic modification of the proline scaffold allows for the fine-tuning of its catalytic properties. This guide focuses on a specific, rationally designed derivative: This compound . This molecule incorporates two key modifications to the proline core: a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group and a sterically demanding, electronically modified alpha-(4-chloro-benzyl) substituent. Understanding the interplay of these features is paramount to harnessing the full potential of this catalyst in asymmetric synthesis. The Boc protecting group is known to enhance solubility in organic solvents and modulate the catalyst's reactivity.[4]

The Core Mechanism: An Enamine Catalytic Cycle

The catalytic activity of this compound, like its parent amino acid, operates through a well-established enamine catalytic cycle, particularly in reactions involving carbonyl compounds such as the aldol reaction.[4] This cycle can be broken down into the following key steps:

-

Enamine Formation: The catalytic cycle is initiated by the reaction of the secondary amine of the proline catalyst with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration.[5]

-

Stereoselective C-C Bond Formation: The generated enamine, being a potent nucleophile, attacks the electrophilic carbonyl acceptor (e.g., an aldehyde). The chiral environment created by the catalyst directs this attack to one of the enantiotopic faces of the electrophile, thereby establishing the stereochemistry of the product.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is subsequently hydrolyzed to release the chiral product and regenerate the active proline catalyst, allowing it to re-enter the catalytic cycle.

Below is a visual representation of this fundamental catalytic pathway.

Caption: Step-by-step experimental workflow for a catalyzed aldol reaction.

Detailed Steps:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (typically 5-20 mol%). Add the appropriate solvent (e.g., dichloromethane, chloroform, or acetone) and stir until the catalyst is fully dissolved. [6]2. Addition of Reagents: Add the ketone (e.g., acetone, typically used in excess) to the reaction mixture. Cool the flask to the desired temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath. Slowly add the aldehyde dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further conversion is observed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Conclusion

This compound is a sophisticated organocatalyst that leverages the fundamental principles of proline catalysis while incorporating key structural modifications for enhanced performance. The N-Boc group improves solubility and provides steric shielding, while the alpha-(4-chloro-benzyl) substituent introduces additional steric and electronic factors that fine-tune the catalyst's stereodirecting capabilities. A thorough understanding of this intricate interplay between the proline backbone and its substituents is crucial for the rational application and further development of this class of powerful organocatalysts. This guide provides a foundational understanding of the mechanism of action of this compound, empowering researchers to effectively utilize this catalyst in the synthesis of complex chiral molecules for pharmaceutical and other applications.

References

- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

- BenchChem. (2025). A Comparative Analysis of N-Boc-D-proline and N-Boc-L-proline in Asymmetric Catalysis.

- Zhang, W., Wang, J., & Li, J. (2006). Asymmetric Epoxidation of Olefins with Chiral Salen-Manganese(III) Complexes Bearing a D-Boc-N-proline Sidearm. Tetrahedron: Asymmetry, 17(12), 1837-1842.

- Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.

- Arslan, M., et al. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 335-349.

-

Chem-Impex. (n.d.). Boc-(S)-α-(4-chlorobenzyl)proline. Retrieved from [Link]

- Celestino, J. R., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(16), 4948.

- List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5766-5768.

- Ma, G., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives.

- Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Journal of the American Chemical Society, 123(22), 5260–5267.

- D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(12), 5369–5408.

- Allemann, C., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.

- Córdova, A. (2004). The proline-catalyzed asymmetric aldol reaction. Tetrahedron: Asymmetry, 15(19), 3047-3056.

- BenchChem. (2025). A Comparative Guide to the Efficacy of Proline Derivatives and the Potential of Isoindoline-Based Organocatalysts.

- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.

- Royal Society of Chemistry. (2011).

- Brandau, S., Landa, A., & List, B. (2005). Organocatalytic asymmetric synthesis using proline and related molecules. Part 1. Chimia, 59(1-2), 24-28.

- Dondoni, A., & Massi, A. (2008). Asymmetric organocatalysis: from infancy to adolescence.

- Royal Society of Chemistry. (2011). Supporting Information.

- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.

- Lattanzi, A. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5645.

- Allemann, C., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.

Sources

A Technical Guide to the Enantiomeric Purity Determination of Boc-(R)-alpha-(4-chloro-benzyl)-proline

This guide provides an in-depth exploration of the analytical methodologies for determining the enantiomeric purity of Boc-(R)-alpha-(4-chloro-benzyl)-proline, a critical chiral building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of starting materials and intermediates is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4][5] This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the principles, experimental design, and validation considerations essential for robust and reliable enantiomeric purity assessment.

The Imperative of Enantiomeric Purity in Pharmaceutical Synthesis

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2][3][4] The human body is a chiral environment, and as such, it often interacts differently with each enantiomer of a drug.[3] Consequently, regulatory bodies worldwide have stringent requirements for the stereochemical purity of drug substances.[1][4]

This compound serves as a key intermediate in the synthesis of various peptide-based drugs and other complex molecules.[6][7] The presence of its corresponding (S)-enantiomer as an impurity can lead to undesired side effects or a reduction in therapeutic efficacy in the final drug product. Therefore, a precise and validated analytical method to quantify the enantiomeric excess (% ee) is not merely a quality control measure but a fundamental component of drug development.

Core Analytical Strategies for Chiral Resolution

Several analytical techniques can be employed for the determination of enantiomeric purity. The choice of method depends on factors such as the analyte's properties, the required sensitivity, and the available instrumentation.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and robust technique for enantiomeric separations of non-volatile compounds like Boc-protected amino acids.[8][9][10][11][12] It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for this class of compounds due to their broad enantioselectivity.[8][9][11][12]

-

Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[13] For amino acid derivatives like the topic compound, derivatization is typically required to increase volatility.[13] While a powerful technique, the additional derivatization step can introduce potential sources of error.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): NMR can be a valuable tool for determining enantiomeric purity without the need for chromatographic separation.[14][15][16][17][18] The addition of a chiral solvating agent forms transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.[14][15][17] This method is often complementary to chromatographic techniques, especially for compounds that are difficult to resolve on a chiral column.[14]

For the purposes of this guide, we will focus on the development and validation of a chiral HPLC method, given its prevalence and reliability for this type of analyte.

Workflow for Enantiomeric Purity Determination by Chiral HPLC

The following diagram illustrates the logical flow of the enantiomeric purity determination process, from sample preparation to final data analysis and reporting.

Caption: Workflow for the enantiomeric purity analysis of this compound by chiral HPLC.

In-Depth Experimental Protocol: Chiral HPLC Method

This protocol provides a detailed, step-by-step methodology for the determination of the enantiomeric purity of this compound.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose or amylose-based column is recommended.[8][9]

-

This compound reference standard.

-

Boc-(S)-alpha-(4-chloro-benzyl)-proline or a racemic mixture for peak identification and resolution determination.

-

HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

-

Volumetric flasks, pipettes, and syringes.

-

0.45 µm syringe filters.

2. Chromatographic Conditions:

The following table summarizes the recommended starting parameters for the chiral HPLC method. Optimization may be necessary depending on the specific column and system used.

| Parameter | Recommended Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : TFA (90 : 10 : 0.1, v/v/v)[8][9] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

3. Preparation of Solutions:

-

Diluent: Mobile phase is recommended as the diluent.

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Racemic Solution (0.5 mg/mL): If available, prepare a solution of the racemic mixture in the same manner as the standard solution. This is crucial for confirming the elution order of the enantiomers and for system suitability checks.

-

Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

Before sample analysis, inject the racemic solution to ensure the system is performing adequately. The following are typical system suitability parameters:

-

Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 1.5.

-

Tailing Factor (T): The tailing factor for the this compound peak should be ≤ 2.0.

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be ≤ 2.0% for the peak area.

5. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform the system suitability injections as described above.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution in duplicate.

-

Inject the sample solution in duplicate.

-

After all injections are complete, flush the column with an appropriate solvent (e.g., a higher percentage of ethanol in hexane).

6. Data Analysis and Calculation:

The enantiomeric purity is expressed as enantiomeric excess (% ee) and is calculated using the following formula:

% ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Where:

-

Area of R-enantiomer is the peak area of this compound.

-

Area of S-enantiomer is the peak area of the corresponding (S)-enantiomer.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[19][20][21][22][23] The validation should be performed in accordance with ICH Q2(R1) and USP <1225> guidelines.[21][22][23]

Validation Parameters:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of its enantiomer and other potential impurities. | Baseline resolution of enantiomers. No interference from blank or placebo at the retention time of the enantiomers. |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 for both enantiomers over the specified range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting limit of the minor enantiomer to 120% of the major enantiomer's concentration. |

| Accuracy | The closeness of the test results to the true value. | Recovery of spiked amounts of the (S)-enantiomer into the (R)-enantiomer should be within 90.0% to 110.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 5.0% for repeatability and intermediate precision. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. Precision at the LOQ should meet predefined criteria (e.g., RSD ≤ 10%). |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or peak shape with minor variations in mobile phase composition, flow rate, or column temperature. |

Conclusion

The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated chiral HPLC method, as detailed in this guide, provides a reliable and robust means of achieving this. By understanding the underlying principles of chiral separation and adhering to rigorous validation protocols, researchers and scientists can have high confidence in their analytical results, ultimately contributing to the development of safer and more effective medicines.

References

-

Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A. [Link]

-

Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

-

Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

-

Biological significance of the enantiomeric purity of drugs. PubMed. [Link]

-

The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. [Link]

-

The importance of chirality in API development. Veranova. [Link]

-

The Significance of Chirality in Drug Design and Development. PMC. [Link]

-

The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]

-

A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

-

Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Iris-ARPI - UNIPI. [Link]

-

Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

-

HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Application of (S)-N-(4. Semantic Scholar. [Link]

-

System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.[Link]

-

Analyses of amino acids, Enantiomeric purity. CAT. [Link]

-

Handbook of Analytical Validation. Routledge. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing. [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

-

Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. ResearchGate. [Link]

-

Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]

-

Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. [Link]

-

3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme. [Link]

-

An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. PMC. [Link]

-

General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

- CN104326960A - Method for preparing Boc-L-proline.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veranova.com [veranova.com]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 13. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 14. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 18. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents [arpi.unipi.it]

- 19. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 20. routledge.com [routledge.com]

- 21. cubiclaboratories.com [cubiclaboratories.com]

- 22. uspbpep.com [uspbpep.com]

- 23. usp.org [usp.org]

Methodological & Application

Technical Guide: Optimization of Peptide Coupling for Boc-(R)-alpha-(4-chloro-benzyl)-proline

Executive Summary & Strategic Analysis

Boc-(R)-alpha-(4-chloro-benzyl)-proline represents a class of "quaternary" or

The Challenge: The introduction of the bulky 4-chlorobenzyl group at the

-

As an Acyl Donor (Carboxylic Acid): The bulky

-substituent shields the carbonyl carbon, significantly retarding nucleophilic attack by the incoming amine. -

As an Amine Nucleophile (N-Terminus): The secondary amine is embedded in a rigid pyrrolidine ring and shielded by the adjacent quaternary center, making it an exceptionally poor nucleophile.

The Advantage: Because this residue lacks an

Reagent Selection Matrix

Standard carbodiimide chemistries (EDC/HOBt) are generally insufficient for this residue, leading to incomplete coupling or deletion sequences. We recommend the following tiered approach:

| Tier | Reagent System | Mechanism | Recommendation |

| 1. Standard | HATU / HOAt / DIEA | Uronium/Aza-benzotriazole | Use for coupling to primary amines or unhindered N-termini. |

| 2. Advanced | PyBrOP / DIEA | Phosphonium / Bromide | Preferred. Excellent for coupling to hindered amines (e.g., N-methylated residues). |

| 3. Aggressive | TFFH / NMI | Acid Fluoride | Use for extremely difficult couplings (e.g., Aib-to-Pro linkages). |

| 4. Alternative | COMU / Oxyma | Uronium / Oxime | Safer alternative to HATU with comparable efficiency; ideal for microwave synthesis.[1] |

Mechanistic Visualization

Workflow: Decision Tree for Coupling Conditions

The following decision tree outlines the logical flow for selecting the optimal coupling strategy based on the specific sequence context.

Caption: Decision logic for selecting coupling reagents based on steric environment. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate protocols.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Coupling Boc-(R)-alpha-(4-Cl-Bzl)-Pro-OH to a primary amine on resin or in solution.

Reagents:

-

Amino Acid: 3.0 equiv

-

HATU: 2.9 equiv

-

HOAt: 3.0 equiv (Critical additive for steric reduction)

-

DIEA (Diisopropylethylamine): 6.0 equiv

-

Solvent: DMF or NMP (anhydrous)

Procedure:

-

Pre-activation: Dissolve the Boc-amino acid and HATU in minimal dry DMF. Add DIEA.

-

Color Change: The solution should turn yellow immediately (formation of the activated ester). Allow to activate for 30–60 seconds only. Note: Prolonged activation can lead to guanidinylation of the amine if HATU is in excess.

-

Coupling: Add the activated mixture to the resin-bound amine (or solution phase amine).

-

Reaction Time: Shake/stir for 2 to 4 hours at room temperature.

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, proceed to a second coupling.

Protocol B: The "Heavy Lifter" (PyBrOP)

Best for: Coupling to N-methyl amino acids or other secondary amines where HATU fails.

Why PyBrOP? Unlike uronium salts (HATU), phosphonium salts (PyBrOP) can be driven at higher temperatures and do not suffer from guanidinylation side reactions. They generate a highly reactive acyl bromide intermediate.

Reagents:

-

Amino Acid: 4.0 equiv[2]

-

PyBrOP: 4.0 equiv[2]

-

DIEA: 8.0 equiv

-

Solvent: NMP (Preferred over DMF for difficult sequences)

Procedure:

-

Dissolution: Dissolve the amino acid, PyBrOP, and the amine component in NMP.

-

Initiation: Add DIEA last to trigger the reaction.

-

Conditions: React for 4–16 hours at room temperature.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C . Since the

-carbon is quaternary, racemization of the Boc-(R)-alpha-(4-Cl-Bzl)-Pro is not a concern.

-

Protocol C: Acid Fluoride Activation (TFFH)

Best for: Extremely sterically crowded junctions (e.g., Aib-Pro linkages).

Reagents:

-

Amino Acid: 3.0 equiv

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 3.0 equiv

-

DIEA: 6.0 equiv

Procedure:

-

Dissolve the amino acid and TFFH in dry DCM or DMF.

-

Add DIEA and allow to react for 15 minutes to generate the Acid Fluoride in situ.

-

Add this solution to the resin/amine.[2]

-

Coupling is usually rapid (30–60 mins) due to the small size and high electrophilicity of the -COF group.

Critical Quality Control & Troubleshooting

Monitoring Reaction Progress

Standard colorimetric tests often fail for proline derivatives.

-

Kaiser Test: Ineffective for proline (secondary amines).

-

Chloranil Test: Use this. A blue color indicates free secondary amine (incomplete coupling).

-

Micro-Cleavage (LC-MS): The most reliable method. Cleave a small aliquot of resin (5 mg) with 95% TFA/H2O for 30 mins and analyze by HPLC/MS. Look for the mass of the coupled product vs. the missing +1 amino acid mass.

Racemization vs. Epimerization

-

The Proline Derivative: As stated, Boc-(R)-alpha-(4-Cl-Bzl)-Pro cannot racemize during activation.

-

The Partner: If you are coupling to this proline (where the proline is the nucleophile), the incoming amino acid (if chiral) is at high risk of racemization because the coupling reaction will be slow.

-

Solution: Use collidine instead of DIEA as the base for the incoming amino acid activation to reduce base-catalyzed racemization. Use Oxyma as an additive.[1]

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

-

Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Conversion to Peptides.[1] Journal of the American Chemical Society, 117(19), 5401–5402. Link

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. Link

-

Chem-Impex International. (n.d.). Product Specification: Boc-(R)-alpha-(4-chlorobenzyl)proline.[3] Link

Sources

"Boc-(R)-alpha-(4-chloro-benzyl)-proline" deprotection methods for the Boc group

An In-Depth Guide to the Deprotection of Boc-(R)-alpha-(4-chloro-benzyl)-proline

Introduction: The Critical Role of Amine Protection in Synthesis

In the intricate world of organic synthesis, particularly in peptide chemistry and drug development, the use of protecting groups is a cornerstone strategy. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its robustness under various synthetic conditions and its clean, facile removal under acidic conditions.[1][2] This application note provides a detailed guide for the deprotection of a specific, high-value building block: This compound . This α-substituted proline derivative is a key component in the synthesis of complex peptides and peptidomimetics, where precise control over the amine's reactivity is paramount.

Understanding the nuances of Boc deprotection is not merely procedural; it is about ensuring the integrity of the target molecule, maximizing yield, and preventing unwanted side reactions. This guide, designed for researchers and drug development professionals, delves into the mechanistic rationale behind common deprotection protocols, offers step-by-step experimental procedures, and discusses critical parameters for success.

Core Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[2] The reaction proceeds through a well-established E1 elimination mechanism, which is initiated by the protonation of the carbamate's carbonyl oxygen. This initial protonation makes the carbonyl carbon more electrophilic, facilitating the cleavage of the tert-butyl-oxygen bond.

The key steps are as follows:

-

Protonation: The acid protonates the carbonyl oxygen of the Boc group.[3][4]

-

Formation of a Tert-butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[3][4]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4][5]

-

Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3][4]

This process is efficient due to the formation of stable byproducts: the resonance-stabilized tert-butyl cation and the gaseous carbon dioxide, which shifts the reaction equilibrium towards the products.

Sources

"Boc-(R)-alpha-(4-chloro-benzyl)-proline" as a building block for bioactive molecules

Application Note: Boc-(R)- -(4-chloro-benzyl)-Proline in Peptidomimetic Drug Design[1]

Executive Summary

Boc-(R)-

This building block is critical in the development of Protein-Protein Interaction (PPI) inhibitors , most notably for the MDM2-p53 axis, where the 4-chlorobenzyl moiety mimics the conserved Tryptophan (Trp23) or Phenylalanine (Phe19) residues of p53, while the proline scaffold enforces the bioactive conformation.

Technical Specifications & Chemical Logic

| Feature | Specification | Impact on Drug Design |

| Stereochemistry | (R)-configuration at | Critical: Inverts the natural twist of the peptide backbone compared to L-Pro, often stabilizing Type II' |

| Steric Bulk | Quaternary center ( | Constraint: Severely restricts conformational freedom ( |

| Side Chain | 4-Chloro-benzyl | Pharmacophore: The chlorine atom enhances lipophilicity ( |

| Protection | Boc (tert-Butyloxycarbonyl) | Synthesis: Compatible with Boc-chemistry (TFA deprotection) or as a building block in solution-phase synthesis before N-terminal modification. |

The "Quaternary Constraint" Problem

Incorporating this residue is synthetically challenging. The

Application Areas

A. MDM2/p53 Inhibition (Oncology)

The p53 tumor suppressor is often deactivated by MDM2. Small molecules that mimic the p53 transactivation domain (specifically residues Phe19, Trp23, Leu26) can restore p53 function.

-

Mechanism: The (R)-

-(4-chloro-benzyl)-proline scaffold acts as a central anchor. The proline ring mimics the backbone turn of p53, while the 4-chlorobenzyl group deeply penetrates the hydrophobic cleft of MDM2, displacing the native p53. -

Advantage: The quaternary substitution prevents proteolytic degradation, significantly increasing plasma half-life compared to linear peptides.

B. HCV NS3 Protease Inhibitors

In Hepatitis C drug design,

C. De Novo Design of Secondary Structures

This molecule is a potent Helix Initiator . The steric clash between the

Experimental Protocols

Protocol A: High-Efficiency Coupling of Quaternary Amino Acids

Challenge: Coupling Boc-(R)-

Reagents Required:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate). Note: PyBroP is often superior for N-methyl or quaternary amino acids.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine) or DIEA.

-

Solvent: DMF (anhydrous).

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 30 min, then wash with DMF (3x).

-

Activation (Pre-activation is risky; in-situ is preferred):

-

Dissolve 3.0 equivalents of Boc-(R)-

-(4-chloro-benzyl)-Pro-OH in minimal DMF. -

Add 3.0 equivalents of HATU (or PyBroP).

-

Add 3.0 equivalents of HOAt (critical for suppressing racemization and speeding up reaction).

-

-

Coupling Reaction:

-

Monitoring: Standard Kaiser test may be inconclusive due to steric bulk. Use Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Deprotection & Cleavage

Note: The Boc group is acid-labile. If using Fmoc strategy for the rest of the peptide, this residue must be the N-terminal or orthogonal protection strategies must be used.

-

Boc Removal: Treat resin with 50% TFA in DCM (+ 2% Triisopropylsilane as scavenger) for 30 minutes.

-

Wash: DCM (3x), DMF (3x), DCM (3x).

-

Neutralization (Critical): Wash with 10% DIEA in DCM to prepare the amine for the next coupling (if applicable). Note: The resulting amine is extremely hindered. Subsequent couplings to this amine require highly activated acyl chlorides or symmetric anhydrides.

Visualization: Mechanistic & Workflow Diagrams

Figure 1: The "Steric Lock" Mechanism in MDM2 Inhibition

This diagram illustrates how the molecule mimics p53 and blocks the MDM2 interaction.

Caption: The 4-chlorobenzyl moiety acts as a "molecular anchor," displacing native p53 from the MDM2 oncogene.

Figure 2: Decision Tree for Coupling Quaternary Amino Acids

A workflow to ensure successful incorporation of this hindered building block.

Caption: Optimized workflow for overcoming steric hindrance during Solid Phase Peptide Synthesis (SPPS).

References

-

Chem-Impex International. "Boc-(R)-alpha-(4-chlorobenzyl)proline Product Page." Catalog No. 15753.[3]Link

-

MedChemExpress. "Boc-(R)-4-[4-(trifluoromethyl)benzyl]-L-proline and Analogs in Drug Discovery." Research Tools.Link

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Technical Guides, 2024.Link

-

University of California, Irvine. "Standard practices for Fmoc-based solid-phase peptide synthesis." Nowick Laboratory Protocols.Link

-

PubChem. "Boc-(R)-alpha-benzyl-proline Compound Summary."[4] National Library of Medicine.[4]Link[4]

Application Note: A Scalable Approach to the Synthesis of Peptides Incorporating Boc-(R)-alpha-(4-chloro-benzyl)-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of peptides containing the sterically hindered, non-canonical amino acid Boc-(R)-alpha-(4-chloro-benzyl)-proline. The incorporation of such modified proline analogues is a key strategy in modern drug discovery, offering the potential to enhance peptide stability, bioactivity, and pharmacokinetic profiles.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices, offering insights into overcoming the challenges associated with sterically demanding residues, and providing detailed, field-tested protocols for synthesis, purification, and characterization.

Introduction: The Significance of Modified Proline Residues in Peptide Therapeutics

Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[3] The strategic incorporation of substituted prolines, such as this compound, is a powerful tool in medicinal chemistry. The bulky 4-chlorobenzyl group can induce specific conformational preferences, potentially leading to enhanced binding affinity for therapeutic targets and increased resistance to enzymatic degradation. This particular derivative is a valuable building block in the development of novel therapeutics, especially in fields like oncology and neurology.[4]

This application note will focus on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for solid-phase peptide synthesis (SPPS), a robust and well-established method for peptide assembly.[5] While the Fmoc/tBu strategy has gained popularity for its milder deprotection conditions, the Boc/Bzl approach remains highly relevant, particularly for its cost-effectiveness in large-scale synthesis and the stability of Boc-protected amino acids.[5][]

The Synthetic Workflow: A Visual Overview

The overall process for synthesizing a peptide incorporating this compound via Boc-SPPS can be visualized as a cyclical process of deprotection, neutralization, and coupling, followed by final cleavage and purification.

Figure 1: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Core Protocol: Step-by-Step Synthesis

This protocol outlines the manual synthesis of a model peptide incorporating this compound. Adjustments may be necessary based on the specific peptide sequence and scale.

Materials and Reagents

| Reagent | Supplier | Grade |

| This compound | e.g., Chem-Impex | Peptide Synthesis Grade |

| Other Boc-protected amino acids | Various | Peptide Synthesis Grade |

| Merrifield or MBHA Resin | e.g., Sunresin | 100-200 mesh, 0.5-1.0 mmol/g sub.[5] |

| Dichloromethane (DCM) | Various | Anhydrous, Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Various | Reagent Grade |

| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Various | Reagent Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | e.g., CreoSalus | Reagent Grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Reagent Grade |

| Anhydrous Hydrogen Fluoride (HF) | Specialized Supplier | For cleavage (handle with extreme care) |

| Acetonitrile (ACN) | Various | HPLC Grade |

| Water | Various | HPLC Grade |

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in DCM for 30-60 minutes in a reaction vessel.[7]

-

First Amino Acid Attachment (Esterification to Merrifield Resin):

-

Dissolve the first Boc-protected amino acid (as a cesium salt for reduced racemization) in an appropriate solvent.[7]

-

Add the dissolved amino acid to the swollen resin and react at an elevated temperature (e.g., 50°C) overnight.

-

Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM again to remove unreacted amino acid and byproducts.

-

Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

-

Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 20-30 minutes.[5] A shorter pre-wash of 5 minutes can be beneficial.[7]

-

Rationale: The Boc group is acid-labile and is selectively removed by the moderately strong acid TFA, exposing the N-terminal amine for the next coupling step.[8]

-

Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA and byproducts.[7]

-

-

Neutralization:

-

Neutralize the protonated N-terminal amine by washing the resin with a 5-10% solution of TEA or DIPEA in DCM for 5-10 minutes (2x).[5]

-

Wash the resin with DCM (3x) to remove excess base.

-